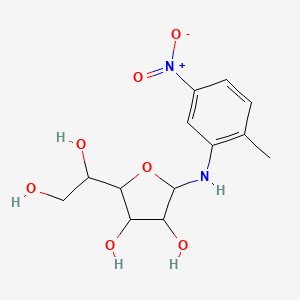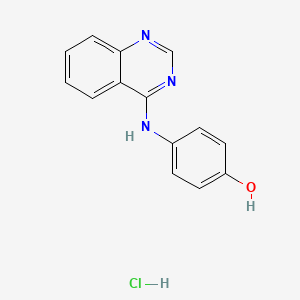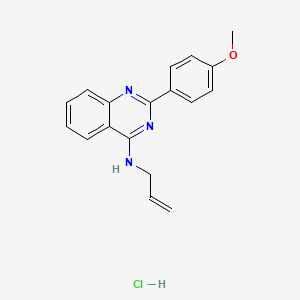![molecular formula C19H24N2OS B4942390 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinoline family and has been synthesized using various methods.
作用機序
The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. The compound has been found to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase, which are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline have been studied extensively in vitro and in vivo. The compound has been found to have a significant impact on cellular processes, including DNA replication, transcription, and protein synthesis. Additionally, the compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in lab experiments is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to have low toxicity levels, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
The potential applications of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in various fields of scientific research are vast. Some of the future directions for research include the development of new drugs for the treatment of bacterial, fungal, and viral infections, as well as the development of new cancer therapies. Additionally, the compound's mechanism of action needs to be further studied to better understand its potential applications in various biological processes. The compound's limited solubility in aqueous solutions also presents an opportunity for future research to develop new formulations that can improve its bioavailability and efficacy.
Conclusion:
In conclusion, 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been found to have antibacterial, antifungal, and antiviral properties, as well as potential applications in cancer therapy. Future research is needed to further study the compound's mechanism of action and develop new formulations that can improve its bioavailability and efficacy.
合成法
The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 4,8-dimethyl-2-chloroquinoline in the presence of sodium hydride and 1-azepanone. The reaction results in the formation of the desired product, which is then purified using column chromatography.
科学的研究の応用
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-8-7-9-16-15(2)12-17(20-19(14)16)23-13-18(22)21-10-5-3-4-6-11-21/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUAXVVBQMEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)


![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)

![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)

![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)
